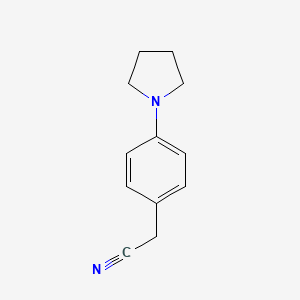
2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring displaces the bromine atom on the benzyl cyanide, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
科学研究应用
2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and cellular processes .
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)acetonitrile: Lacks the phenyl group, making it less complex and potentially less versatile in its applications.
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-(Pyrrolidin-1-yl)phenyl)acetonitrile is unique due to the combination of the pyrrolidine ring and the phenylacetonitrile moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological targets. The presence of the nitrile group also offers opportunities for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(4-pyrrolidin-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h3-6H,1-2,7,9-10H2 |
InChI 键 |
FYBIPZVJHPBDCT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)

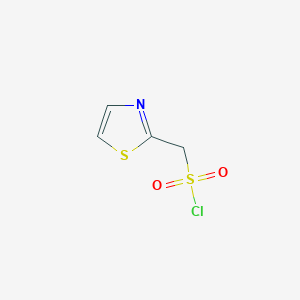
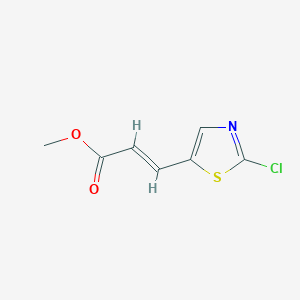

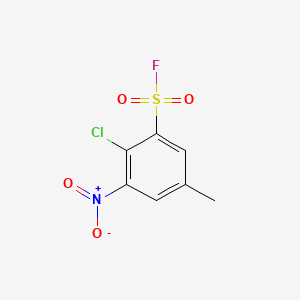
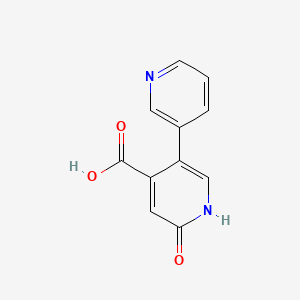
![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)

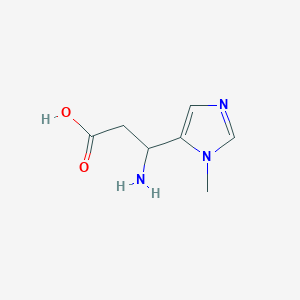
![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
